![molecular formula C12H9BF3NO2 B11720484 {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11720484.png)
{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a trifluoromethylphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid typically involves the following steps:
Bromination: The starting material, 2-(trifluoromethyl)phenylpyridine, is brominated to introduce a bromine atom at the 5-position of the pyridine ring.
Lithiation: The brominated intermediate is treated with a strong base, such as n-butyllithium, to generate the corresponding lithium intermediate.
Borylation: The lithium intermediate is then reacted with a boron reagent, such as trimethyl borate, to form the boronic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Substituted Derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mécanisme D'action
The mechanism of action of {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. In biological systems, the boronic acid group can interact with enzymes, inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the trifluoromethyl and pyridine substituents, making it less versatile in certain reactions.
Pyridinylboronic Acid: Lacks the trifluoromethylphenyl group, which can affect its reactivity and stability.
Trifluoromethylphenylboronic Acid: Lacks the pyridine ring, which can influence its binding properties and applications.
Uniqueness: {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid is unique due to the combination of the trifluoromethylphenyl group and the pyridine ring, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in both academic and industrial research.
Propriétés
Formule moléculaire |
C12H9BF3NO2 |
|---|---|
Poids moléculaire |
267.01 g/mol |
Nom IUPAC |
[5-[2-(trifluoromethyl)phenyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H9BF3NO2/c14-12(15,16)11-4-2-1-3-10(11)8-5-9(13(18)19)7-17-6-8/h1-7,18-19H |
Clé InChI |
XGTWHWOVEYWQCL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1)C2=CC=CC=C2C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11720403.png)

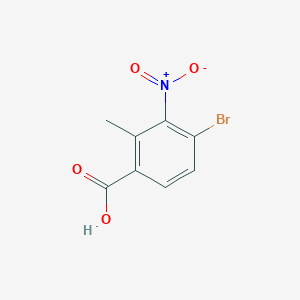
![[(1-Methylcyclobutyl)methyl]hydrazine hydrochloride](/img/structure/B11720413.png)
![3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11720417.png)

![5,5-Dimethyl-4,5-dihydro-[1,2,4]triazol-3-one](/img/structure/B11720428.png)
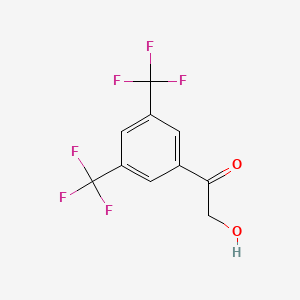
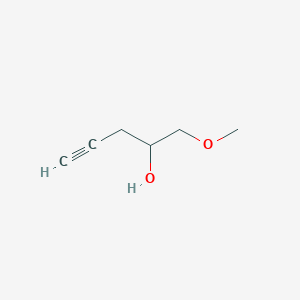
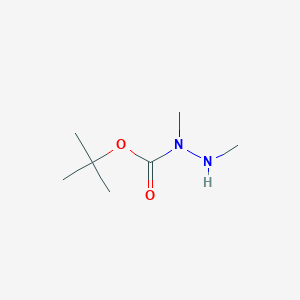
![4-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B11720460.png)
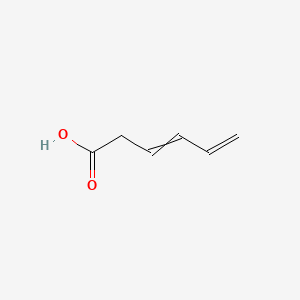
![(3aR,5R)-5-methyl-3H,3aH,4H,5H,7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B11720476.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11720492.png)
